molecular formula C11H14N2O B2656088 1-(1h-indol-5-yl)-2-methoxyethan-1-amine CAS No. 1270451-31-4

1-(1h-indol-5-yl)-2-methoxyethan-1-amine

Cat. No.: B2656088
CAS No.: 1270451-31-4
M. Wt: 190.246
InChI Key: BJZZTCZWPSIIHE-UHFFFAOYSA-N
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Description

1-(1H-indol-5-yl)-2-methoxyethan-1-amine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features an indole ring substituted with a methoxyethanamine group, making it a potential candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole ring, which can be achieved through the Fischer indole synthesis.

    Substitution: The indole ring is then functionalized by introducing a methoxyethanamine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-5-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-indol-5-yl)-2-methoxyethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethanamine group differentiates it from other indole derivatives, potentially offering unique interactions with molecular targets .

Properties

IUPAC Name

1-(1H-indol-5-yl)-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-7-10(12)8-2-3-11-9(6-8)4-5-13-11/h2-6,10,13H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZZTCZWPSIIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC2=C(C=C1)NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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